molecular formula C21H16N2O3S2 B2581687 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-39-7

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2581687
CAS No.: 895455-39-7
M. Wt: 408.49
InChI Key: LBTCKWXYAGZJDU-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a chromenyl group, a thiazole ring, and a p-tolylthioacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-tolylthioacetic acid under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazole ring and chromenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, acids, or bases depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The chromenyl and thiazole moieties may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide
  • N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylthio)acetamide

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the p-tolylthio group, which may enhance its biological activity and specificity compared to similar compounds

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-13-6-8-15(9-7-13)27-12-19(24)23-21-22-17(11-28-21)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-11H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTCKWXYAGZJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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